molecular formula C13H16F3NO3S B2913621 2-(4-(isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1202976-90-6

2-(4-(isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2913621
CAS No.: 1202976-90-6
M. Wt: 323.33
InChI Key: LAOBMOZFJOTCCI-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and agrochemical research. Its molecular structure, featuring an isopropylsulfonylphenyl group and a 2,2,2-trifluoroethyl moiety, is characteristic of compounds studied for their potential biological activity . Acetamide derivatives are frequently explored as key intermediates in organic synthesis and for the development of protease inhibitors . The presence of the sulfonyl group can influence the molecule's binding affinity and is a common feature in pharmacologically active compounds. Similarly, the trifluoroethyl group is often incorporated to modulate a compound's metabolic stability, lipophilicity, and overall bioavailability . This combination of functional groups makes this compound a valuable chemical building block for researchers in drug discovery and chemical biology, particularly in the synthesis and optimization of more complex molecules with potential therapeutic or agrochemical applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S/c1-9(2)21(19,20)11-5-3-10(4-6-11)7-12(18)17-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOBMOZFJOTCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide generally involves multiple steps:

  • Nitration: : Nitration of an appropriate starting phenyl compound.

  • Reduction: : Reduction of the nitro group to an amine.

  • Acetylation: : Introduction of the acetamide functionality.

  • Substitution: : Introduction of the isopropylsulfonyl and trifluoroethyl groups through substitution reactions.

Key conditions typically include controlled temperatures, the use of catalytic amounts of acids or bases, and solvents such as dichloromethane or ethanol to facilitate reactions.

Industrial Production Methods

On an industrial scale, the compound can be synthesized through a similar process, but with optimization for yield and purity. Large-scale reactors, continuous flow processes, and advanced purification techniques (e.g., recrystallization, chromatography) are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide undergoes various types of reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction of specific functional groups can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Alkyl halides, alcohols. Reactions typically require conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and suitable solvents.

Major Products

Major products formed from these reactions can vary widely:

  • Sulfoxides and sulfones: : From oxidation reactions.

  • Amines and alcohols: : From reduction reactions.

  • Substituted derivatives: : From substitution reactions, depending on the nucleophiles or electrophiles used.

Scientific Research Applications

2-(4-(Isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide finds applications in several fields:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in forming complex molecular structures.

  • Biology: : Investigated for its potential as a bioactive compound, possibly interacting with enzymes or proteins.

  • Medicine: : Explored for therapeutic properties, including anti-inflammatory or antimicrobial effects.

  • Industry: : Utilized in the development of novel materials, coatings, and specialized polymers.

Mechanism of Action

The mechanism by which 2-(4-(isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural elements may facilitate binding to active sites, leading to modulation of biological pathways. For instance, the trifluoroethyl group may enhance membrane permeability, while the isopropylsulfonyl group can influence reactivity with other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Sulfonamide-Acetamide Scaffolds

  • 2,2,2-Trimethyl-N-(4-methylphenylsulfonyl)acetamide (I): This compound shares the sulfonamide-acetamide backbone but substitutes the isopropylsulfonyl group with a 4-methylphenylsulfonyl group and replaces the trifluoroethylamine with a trimethylacetamide. The anti-conformation of the N–H and C=O bonds in the SO₂–NH–CO–C group is retained, similar to the target compound. Key Difference: Reduced steric bulk and electron-withdrawing capacity of the sulfonyl substituent.
  • N-(4-Hydroxyphenyl)acetamide :
    A simpler analog lacking sulfonyl and trifluoroethyl groups. The hydroxyl group on the phenyl ring increases polarity but reduces metabolic stability compared to the target compound. This highlights the role of sulfonyl and trifluoroethyl groups in enhancing pharmacokinetic properties .

Trifluoroethylamine-Containing Analogs

  • 2-(4-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide: This compound shares the N-(2,2,2-trifluoroethyl)acetamide group but replaces the isopropylsulfonylphenyl moiety with a ureido-benzo[d][1,3]dioxolylphenyl group. Key Difference: Transition from sulfonyl to ureido substituent alters electronic and hydrogen-bonding profiles.
  • Belonosudil (ROCK Inhibitor): A structurally complex acetamide with a quinazolinyl-phenoxy group. The trifluoroethyl group in the target compound may confer similar metabolic advantages but with distinct steric effects .

Sulfur-Containing Derivatives

  • 2-(4-(2-((4-Fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide: Replaces the isopropylsulfonyl group with a thioether-linked fluorophenyl group. Key Difference: Thioether vs. sulfonyl substituents affect electronic properties and binding interactions.

Physical Properties

  • Solubility : The trifluoroethyl group enhances lipid solubility compared to hydroxyl or methyl substituents in analogs .
  • Crystallography : Anti-conformation of the SO₂–NH–CO–C group (as in ) suggests similar hydrogen-bonding patterns in the solid state, influencing crystal packing and stability .

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for enhancing biological activity in various pharmacological contexts. Its structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈F₃N₃O₂S
  • Molecular Weight : 337.36 g/mol

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable for its resistance to multiple antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed using in vitro models of inflammation. The compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
102520
504540
1007065

The results indicate that at higher concentrations, the compound significantly reduces inflammation markers, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer properties were evaluated through in vitro assays on various cancer cell lines, including MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). The compound was found to induce apoptosis in these cell lines.

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF71560
PC32055
SKNMC2550

The apoptosis induction was confirmed through caspase activation assays, showing significant activation of caspases 3 and 9 in treated cells .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed promising results, suggesting that it could be a candidate for further development as an antibiotic agent .
  • Case Study on Anti-inflammatory Effects : In a controlled trial involving animal models of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain scores compared to control groups .
  • Case Study on Anticancer Properties : In vivo studies using xenograft models demonstrated that the compound significantly inhibited tumor growth in mice bearing MCF7 tumors, leading to increased survival rates .

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